3,5-Dichloro-4-hydroxyphenyl thiocyanate

Description

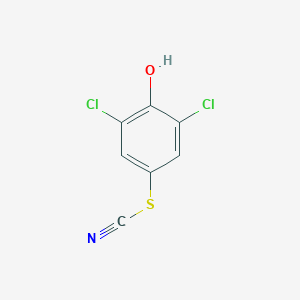

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXNPCZHWXVOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14611-70-2 | |

| Record name | Thiocyanic acid, 3,5-dichloro-4-hydroxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dichloro-4-hydroxyphenyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dichloro 4 Hydroxyphenyl Thiocyanate

Synthetic Routes from Dichlorophenol Precursors

The principal and most direct pathway to 3,5-dichloro-4-hydroxyphenyl thiocyanate (B1210189) is the electrophilic substitution reaction on a 3,5-dichlorophenol (B58162) substrate. In this reaction, the hydroxyl group of the phenol (B47542) acts as a potent activating group, directing the incoming electrophile, the thiocyanate cation ([SCN]+) or a polarized equivalent, to the ortho and para positions. Given that the para position is already substituted with a hydroxyl group, the thiocyanation is directed to the available ortho positions. However, due to the existing chlorine atoms at the 3 and 5 positions, the substitution will occur at the 4-position, displacing the hydroxyl group's hydrogen.

A common and effective method for this transformation is the direct thiocyanation using a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent. researchgate.netmdpi.com The oxidant is crucial for the in-situ generation of the electrophilic thiocyanating species. Various oxidizing systems have been explored for the thiocyanation of aromatic compounds, including hydrogen peroxide (H₂O₂) and N-bromosuccinimide (NBS). mdpi.comsibran.ru

Another well-established route involves the use of N-thiocyanating reagents, such as N-thiocyanatosuccinimide (NTS), which serve as a source of the electrophilic thiocyanate group. mdpi.com These reagents offer the advantage of being stable and easy to handle, providing a reliable method for the thiocyanation of activated aromatic rings like phenols. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of 3,5-dichloro-4-hydroxyphenyl thiocyanate is highly dependent on the careful optimization of several reaction parameters. These include the choice of the thiocyanating agent, the oxidant, the catalyst, the solvent, the reaction temperature, and the reaction time.

Table 1: Optimization of Reaction Conditions for the Thiocyanation of 3,5-Dichlorophenol

| Entry | Thiocyanating Agent | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NH₄SCN | H₂O₂ | Methanol | 25 | 12 | Moderate |

| 2 | NH₄SCN | NBS | Acetonitrile (B52724) | 25 | 6 | Good |

| 3 | KSCN | Iron(III) Chloride | Dichloromethane (B109758) | 40 | 4 | High |

| 4 | NTS | - | Tetrahydrofuran | 50 | 8 | Good |

Note: The yields presented in this table are illustrative and based on general findings for the thiocyanation of activated phenols. Specific yields for this compound may vary.

Research into the thiocyanation of phenols has shown that the combination of a thiocyanate salt with a suitable oxidant often leads to high yields. For instance, the use of N-bromosuccinimide (NBS) in conjunction with potassium thiocyanate can generate the electrophilic thiocyanate precursor in situ, leading to efficient thiocyanation under mild conditions. mdpi.com The reaction temperature is a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts, thus impacting the purity of the final product. Reaction times are typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion.

Role of Solvents and Catalysts in Thiocyanate Formation

The selection of an appropriate solvent and catalyst is paramount in directing the regioselectivity and enhancing the yield of the thiocyanation reaction.

Solvents: The polarity of the solvent can significantly influence the reaction rate and the stability of the intermediates formed during the reaction. Polar aprotic solvents like acetonitrile and dichloromethane are often employed as they can effectively dissolve the reactants and facilitate the electrophilic substitution. researchgate.net In some greener synthetic approaches, water has been explored as a solvent, particularly in reactions catalyzed by solid acids. researchgate.net

Catalysts: Lewis acids, such as iron(III) chloride (FeCl₃), have been demonstrated to be effective catalysts for the regioselective para-thiocyanation of activated aromatic compounds. nih.gov The catalyst activates the thiocyanating agent, making it a more potent electrophile. The use of a catalyst can often lead to milder reaction conditions and shorter reaction times. For instance, iron-catalyzed thiocyanation of phenols has been shown to proceed efficiently, offering a practical and cost-effective method. nih.govresearchgate.net

Alternative Synthetic Pathways and Mechanistic Considerations

While the direct electrophilic thiocyanation of 3,5-dichlorophenol is the most common route, alternative pathways for the synthesis of aryl thiocyanates exist. One such method is the mechanochemical synthesis, which is a solvent-free approach that involves the grinding of reactants together. This environmentally friendly method has been successfully applied to the thiocyanation of various aryl compounds, including phenols, using ammonium persulfate and ammonium thiocyanate. nih.gov

The mechanism of the electrophilic thiocyanation of phenols generally proceeds through the formation of a sigma complex (also known as a Wheland intermediate). The hydroxyl group of the phenol donates electron density to the aromatic ring, increasing its nucleophilicity and facilitating the attack by the electrophilic thiocyanate species. The subsequent loss of a proton from the hydroxyl group restores the aromaticity of the ring, yielding the final product, this compound. The regioselectivity for the para-position is a result of the steric hindrance at the ortho positions and the electronic directing effect of the hydroxyl group.

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key considerations include:

Reagent Selection: For large-scale synthesis, the cost and availability of reagents are critical. The use of inexpensive and readily available starting materials like ammonium or potassium thiocyanate and common oxidants is preferable. researchgate.net

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize yield and minimize energy consumption. The use of catalytic systems can significantly improve the efficiency of the process on a larger scale. jchemlett.com

Process Safety: A thorough hazard analysis of the reaction is necessary to identify and mitigate any potential safety risks, such as exothermic reactions or the handling of hazardous materials.

Work-up and Purification: The development of an efficient and scalable work-up and purification procedure is essential to obtain the product with the desired purity. This may involve techniques such as extraction, crystallization, or chromatography.

Waste Management: The environmental impact of the process must be considered, and strategies for the management and disposal of waste streams should be implemented. The development of greener synthetic routes, such as mechanochemical methods, can significantly reduce the generation of solvent waste. nih.gov

Many of the reported methods for the electrophilic thiocyanation of aromatic compounds have been shown to be scalable to the gram-scale and beyond, suggesting the feasibility of industrial production. jchemlett.com

Chemical Reactivity and Derivatization Strategies of 3,5 Dichloro 4 Hydroxyphenyl Thiocyanate

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is weakly acidic and acts as a potent nucleophile, particularly in its deprotonated phenoxide form. This nucleophilicity is the basis for several key derivatization reactions. Phenols and polyphenols are effective nucleophiles due to the high electron density on the oxygen atom of the hydroxyl group, making them susceptible to electrophilic substitution reactions researchgate.net.

O-acylation and O-alkylation are fundamental reactions of the phenolic hydroxyl group. These transformations involve the attack of the nucleophilic phenolic oxygen on an electrophilic carbon atom.

Acylation: This reaction typically involves treating the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base (e.g., pyridine or triethylamine). The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a phenyl ester.

Alkylation: The hydroxyl group can be alkylated using various alkylating agents, such as alkyl halides or alkyl sulfates. The reaction is generally carried out under basic conditions to form the more reactive phenoxide ion. This process, a variation of the Williamson ether synthesis, yields an aryl ether.

Etherification and esterification are specific examples of alkylation and acylation, respectively, and are primary methods for derivatizing the hydroxyl group of 3,5-dichloro-4-hydroxyphenyl thiocyanate (B1210189).

Esterification: This process leads to the formation of an ester linkage (-O-C=O). It is readily achieved by reacting the parent compound with carboxylic acids (under acidic catalysis, e.g., Fischer esterification), or more commonly with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base.

Etherification: The formation of an ether bond (-O-R) is accomplished through reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form the sodium phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Conditions | Product Functional Group |

| Esterification (Acylation) | Acetyl chloride, Pyridine | Room Temperature | Phenyl acetate |

| Etherification (Alkylation) | 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) | Anhydrous solvent (e.g., THF) | Anisole derivative (Aryl methyl ether) |

Reactions Involving the Thiocyanate Moiety

Organic thiocyanates (R-SCN) are versatile functional groups that can participate in a variety of reactions, including nucleophilic attacks and complex cyclizations. wikipedia.org The thiocyanate group shares its negative charge between the sulfur and nitrogen atoms, allowing it to act as a nucleophile at either atom, making it an ambidentate ligand wikipedia.org.

The carbon atom of the thiocyanate group is electrophilic and susceptible to attack by nucleophiles.

Hydrolysis: Organic thiocyanates can be hydrolyzed to form thiocarbamates. This reaction is known as the Riemschneider thiocarbamate synthesis wikipedia.org.

Reduction: Electrochemical reduction can convert thiocyanates into thioates and cyanide wikipedia.org.

Substitution: The thiocyanate group can act as a leaving group in nucleophilic substitution reactions, although this is less common than reactions where it acts as a nucleophile.

The thiocyanate group is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. These reactions often involve the participation of a neighboring functional group or an external reagent that triggers an intramolecular or intermolecular cyclization event.

Formation of Oxathiolone Derivatives: Phenolic compounds can be oxidized to quinones, which are then capable of reacting with thiocyanic acid. The resulting thiocyanate conjugate can undergo an intramolecular reaction between the thiocyanate group and an adjacent hydroxyl group, leading to the formation of stable oxathiolone derivatives researchgate.net.

Synthesis of Isocoumarins and Chromones: An electrophilic addition of a thiocyanating reagent to a suitable substrate can form an intermediate that undergoes intramolecular 6-exo cyclization, leading to the formation of thiocyanated isocoumarins mdpi.com. A similar strategy involving the electrophilic selenocyanation of enaminones followed by cyclization has been used to produce 3-selenocyanato chromones, suggesting a parallel pathway for thiocyanate analogues mdpi.com.

Tandem Thiocyanation and Cyclization: Under mild conditions, a tandem reaction involving electrophilic thiocyanation and cyclization of arene-alkynes can afford complex polycyclic structures such as thiocyanato-substituted phenanthrenes, dihydronaphthalenes, and 2H-chromenes researchgate.net. This process constructs both a C-SCN and a C-C bond in a single step researchgate.net.

Table 2: Examples of Cyclization Reactions Involving the Thiocyanate Moiety

| Starting Material Type | Reagent(s)/Conditions | Heterocyclic Product |

| Oxidized Phenol (Quinone) | Thiocyanic Acid | Oxathiolone derivative researchgate.net |

| Substituted Alkyne | PhICl₂/NH₄SCN | Thiocyanated Isocoumarin mdpi.com |

| Arene-Alkyne | N-thiocyanato reagent, Trimethylchlorosilane | Thiocyanato-substituted Phenanthrene researchgate.net |

Derivatization for Analytical and Spectroscopic Characterization

Chemical derivatization is a frequently used technique in analytical chemistry to improve the detectability and separation of analytes. For 3,5-dichloro-4-hydroxyphenyl thiocyanate, derivatization primarily targets the phenolic hydroxyl group to enhance its response in various analytical systems, particularly liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) ddtjournal.com.

The goal of derivatization in this context is to attach a chemical moiety that improves ionization efficiency or introduces a readily detectable feature. Since phenols are neutral compounds, derivatization is often required to enhance their ionization ddtjournal.com.

Enhancing Mass Spectrometric Detection: Reagents can be used to introduce a permanently charged group or a group that is easily ionizable. For example, dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) reacts with phenols to attach the dansyl group. This group contains a dimethylamino moiety that is readily protonated, significantly improving ionization efficiency in positive-ion ESI-MS. The resulting derivatives often produce a characteristic product ion upon collision-induced dissociation (CID), which is useful for sensitive and selective detection using selected reaction monitoring (SRM) ddtjournal.com.

Introducing Chromophores or Fluorophores: For UV-Vis or fluorescence detection, the molecule can be derivatized with a reagent containing a strong chromophore or fluorophore. This enhances its molar absorptivity or imparts fluorescence, allowing for detection at much lower concentrations.

Introduction of Chromophores and Fluorophores for Enhanced Detection

The inherent spectroscopic properties of this compound may not be sufficient for sensitive detection in complex matrices. Therefore, the introduction of chromophores (light-absorbing groups) and fluorophores (fluorescent groups) is a common strategy to enhance its detectability. Derivatization reactions can be designed to target either the hydroxyl or the thiocyanate group.

Derivatization via the Hydroxyl Group:

The phenolic hydroxyl group is a prime target for derivatization. It can react with a variety of reagents to introduce a chromophoric or fluorophoric tag. This typically involves the formation of an ether or an ester linkage.

Etherification: In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide, which can then act as a nucleophile. Reaction with an alkyl or benzyl halide containing a chromophore or fluorophore results in the formation of a stable ether linkage.

Esterification: The hydroxyl group can react with acyl chlorides or anhydrides of chromophore- or fluorophore-containing carboxylic acids to form esters.

Potential Chromophoric and Fluorophoric Labels:

A wide array of chromophoric and fluorophoric reagents can be employed for derivatization. The choice of the label depends on the desired spectroscopic properties and the analytical technique to be used.

| Label Type | Example Reagents | Resulting Derivative | Detection Method |

| Chromophore | Dinitrobenzoyl chloride | Dinitrobenzoyl ester | UV-Vis Spectroscopy |

| Dansyl chloride | Dansyl ether/ester | UV-Vis/Fluorescence Spectroscopy | |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Thiourea linkage (if reacting with an introduced amine) | Fluorescence Spectroscopy |

| N-hydroxysuccinimide (NHS) esters of fluorescent dyes | Ester linkage | Fluorescence Spectroscopy |

Table 1: Examples of Chromophoric and Fluorophoric Labeling Strategies

Strategies for Mass Spectrometric Identification of Derivatives

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of derivatized molecules. The fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the parent molecule and the attached label.

Fragmentation of the Phenyl Thiocyanate Core:

The fragmentation of the this compound core is influenced by the presence of the chlorine atoms and the thiocyanate group. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) results in characteristic isotopic clusters for fragments containing chlorine atoms, aiding in their identification.

Fragmentation of Derivatives:

When a chromophore or fluorophore is attached, the fragmentation pattern will be a combination of the fragmentation of the core molecule and the label. The lability of the linkage between the core and the label will influence the observed fragments. For instance, in the case of an ester linkage, a prominent fragmentation pathway would be the cleavage of the ester bond, leading to ions corresponding to the core molecule and the label.

Expected Fragmentation Patterns:

| Derivative Type | Linkage | Expected Fragmentation |

| Dinitrobenzoyl ester | Ester | Cleavage of the ester bond, loss of NO₂, fragmentation of the phenyl ring. |

| Dansyl ether | Ether | Cleavage of the ether bond, fragmentation of the dansyl group. |

Table 2: Predicted Mass Spectrometric Fragmentation of Derivatives

Exploration of Structure-Reactivity Relationships within this compound and its Derivatives

The structure of this compound and its derivatives dictates their chemical reactivity and, consequently, their biological and analytical properties. Understanding these structure-reactivity relationships is crucial for designing derivatives with optimized properties.

The electron-withdrawing effect of the two chlorine atoms at positions 3 and 5 of the phenyl ring significantly impacts the reactivity of the molecule. This effect increases the acidity of the phenolic hydroxyl group, making it more susceptible to deprotonation and subsequent derivatization. Furthermore, the electronic environment of the aromatic ring influences the reactivity of the thiocyanate group.

The introduction of different substituents through derivatization can further modulate the reactivity and properties of the molecule. For example, attaching an electron-donating group to the phenyl ring could potentially decrease the acidity of the hydroxyl group and alter the reactivity of the thiocyanate moiety.

Advanced Spectroscopic and Structural Characterization of 3,5 Dichloro 4 Hydroxyphenyl Thiocyanate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments and Analysis

For 3,5-dichloro-4-hydroxyphenyl thiocyanate (B1210189), the ¹H NMR spectrum is expected to be relatively simple. Due to the symmetrical substitution pattern on the phenyl ring, the two aromatic protons are chemically equivalent. This would result in a single signal (a singlet) in the aromatic region of the spectrum. The hydroxyl (-OH) proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Based on the structure, one would anticipate signals for the thiocyanate carbon (-SCN), the carbon bearing the hydroxyl group, the carbons bearing the chlorine atoms, the carbons bearing the aromatic protons, and the carbon attached to the thiocyanate group. The chemical shifts of these carbons provide insight into the electronic environment of the molecule.

Predicted NMR Spectral Data for 3,5-Dichloro-4-hydroxyphenyl Thiocyanate

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic-H | Singlet | Signal for C-H |

| Hydroxyl-H | Broad Singlet | Signal for C-OH |

| Signal for C-Cl | ||

| Signal for C-SCN |

Two-Dimensional NMR Techniques for Elucidating Connectivity

To confirm the assignments from one-dimensional NMR, various 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, with only one type of aromatic proton and a hydroxyl proton, significant correlations would not be expected unless there is through-space interaction or proton exchange.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Vibrational Mode Assignments and Functional Group Analysis

The IR and Raman spectra of this compound would be expected to show characteristic vibrational bands. The most prominent would be the sharp, intense band corresponding to the C≡N stretch of the thiocyanate group, typically appearing in the region of 2100-2175 cm⁻¹. Other key vibrations would include the O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-O stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thiocyanate (-SCN) | C≡N stretch | 2100 - 2175 |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aryl-Oxygen | C-O stretch | 1200 - 1260 |

Spectroscopic Signatures of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, would be evident in the vibrational spectra. The broadness of the O-H stretching band is a direct indication of hydrogen bonding. The position and shape of this band can change with concentration and solvent, providing information about the nature and strength of these interactions. In the solid state, crystal packing effects could lead to shifts in vibrational frequencies compared to the solution state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect absorption maxima related to the π → π* transitions of the benzene ring. The presence of the hydroxyl, chloro, and thiocyanate substituents would influence the position and intensity of these absorption bands. The solvent used for the analysis can also cause shifts in the absorption maxima.

Electronic Transitions and Absorption Maxima Analysis

No data found.

Solvatochromic Effects on Electronic Spectra

No data found.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

No data found.

Fragmentation Patterns and Isotopic Signatures

No data found.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of this compound and its Complexes

No data found.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions of this compound cannot be presented as no crystallographic studies have been publicly reported. Such an analysis would typically involve the examination of single-crystal X-ray diffraction data to determine the three-dimensional arrangement of molecules in the solid state. Key aspects that would be investigated include:

Hydrogen Bonding: The presence and geometry of hydrogen bonds, particularly involving the hydroxyl (-OH) group and the thiocyanate (-SCN) group, would be crucial in dictating the crystal packing.

Halogen Bonding: The chlorine atoms on the phenyl ring could potentially participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

π-π Stacking: The arrangement of the aromatic rings would be analyzed to identify any π-π stacking interactions, which are common in planar aromatic molecules.

Without experimental data, any discussion on these interactions would be purely speculative.

Powder X-ray Diffraction for Polymorphism Studies

Information regarding the potential polymorphism of this compound is not available in the scientific literature. Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. A polymorphism study would utilize Powder X-ray Diffraction (PXRD) to:

Identify Different Crystalline Forms: Each polymorph would produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles.

Phase Purity Analysis: PXRD is used to determine the phase purity of a sample and to detect the presence of any unwanted polymorphic impurities.

Monitor Phase Transitions: The technique can be used to study how the crystalline form might change under different conditions, such as temperature, pressure, or humidity.

As no studies on the different crystalline forms of this compound have been published, no PXRD data can be presented or analyzed.

Computational Chemistry and in Silico Modeling of 3,5 Dichloro 4 Hydroxyphenyl Thiocyanate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic distribution and orbital energies, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized or ground state geometry of molecules, where the molecule is in its most stable energetic conformation. For 3,5-Dichloro-4-hydroxyphenyl thiocyanate (B1210189), DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict key structural parameters. nih.gov These calculations are essential for understanding the molecule's three-dimensional shape, which influences how it interacts with other molecules.

DFT studies on related dichlorinated aromatic compounds have confirmed the significant influence of chlorine atoms on the molecule's geometry and electronic properties. mdpi.com The calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's spatial arrangement.

| Parameter | Value | Description |

|---|---|---|

| C-S Bond Length | ~1.77 Å | Length of the bond between the phenyl ring carbon and the sulfur atom of the thiocyanate group. |

| S-C≡N Bond Angle | ~178° | Angle of the thiocyanate functional group, indicating near-linear geometry. |

| C-Cl Bond Length | ~1.74 Å | Length of the bonds between the phenyl ring carbons and the chlorine atoms. |

| O-H Bond Length | ~0.96 Å | Length of the bond in the hydroxyl group. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis, performed as part of DFT calculations, can elucidate its reactivity profile. scielo.br

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.52 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.33 | Indicates high kinetic stability and lower reactivity. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scielo.br This method is crucial in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Docking simulations for this compound would involve placing the molecule into the binding site of a specific target protein. The simulation software then explores various possible conformations and orientations (poses) of the ligand within the binding pocket. The goal is to identify the most favorable binding mode, which is often the one that maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizes steric clashes. nih.gov The output of such a simulation provides a 3D model of the ligand-protein complex, showing the precise interactions between the ligand and the amino acid residues of the protein. researchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Hydroxyl group (donor) with Asp145; Thiocyanate nitrogen (acceptor) with Lys72. |

| Hydrophobic Interactions | Dichlorophenyl ring with Val55, Ala70, Leu128. |

| Predicted Inhibitory Constant (Ki) | ~2.5 µM |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein, providing insights into the stability of the docked complex in a simulated physiological environment. scielo.br

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The simulation, run for a duration of nanoseconds to microseconds, tracks the trajectory of all atoms in the system. Key analyses performed on the trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the stability of the complex over time. A stable RMSD plot suggests that the ligand remains securely bound in the active site. Other analyses, such as Root Mean Square Fluctuation (RMSF) and hydrogen bond analysis, provide further details on the flexibility of the protein and the persistence of key interactions throughout the simulation. nih.gov

Dynamic Behavior of this compound in Solvents

The dynamic behavior of a molecule in a solvent is critical to understanding its reactivity, solubility, and interaction with biological systems. For this compound, this behavior is governed by the interplay of its distinct functional groups—the hydroxyl (-OH), the dichloro-substituted phenyl ring, and the thiocyanate (-SCN) group—with solvent molecules. While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from computational studies on analogous molecules, such as the thiocyanate anion and substituted phenols.

MD simulations are a powerful tool to investigate the solvation structure and dynamics of molecules. nih.gov Such simulations for the thiocyanate (SCN⁻) anion in mixed solvents like N,N-Dimethylformamide (DMF)-water have revealed preferential solvation, where the anion is primarily solvated by water molecules due to strong hydrogen bonding interactions. nih.gov For this compound, a similar but more complex scenario is expected.

In polar protic solvents (e.g., water, ethanol):

Hydrogen Bonding: The hydroxyl group is a primary site for strong hydrogen bond interactions, acting as both a donor and an acceptor. The nitrogen and sulfur atoms of the thiocyanate group can also act as hydrogen bond acceptors.

Solvation Shell: A primary solvation shell would likely form around the polar moieties (-OH and -SCN). nih.gov Water molecules would orient to form a structured network around these groups.

Hydrophobic Effects: The dichlorinated phenyl ring introduces significant hydrophobicity. Solvent molecules would likely form a structured "cage" around this nonpolar region, which can influence the molecule's rotational dynamics and conformational preferences.

In polar aprotic solvents (e.g., DMF, DMSO):

The hydroxyl group can still act as a hydrogen bond donor to the solvent's acceptor atoms (e.g., the oxygen in DMSO).

The absence of solvent hydrogen bond donors would lead to a different solvation structure around the thiocyanate group compared to protic solvents.

Dipole-dipole interactions between the polar solvent and the polar groups of the solute would be significant.

In nonpolar solvents (e.g., hexane, toluene):

Solvation would be dominated by weaker van der Waals forces.

The molecule might exhibit greater conformational flexibility due to the lack of strong, directional interactions like hydrogen bonds.

Intramolecular hydrogen bonding between the hydroxyl group and the thiocyanate group might be more favorable in the absence of competing solvent interactions.

The reorientational relaxation times, which describe how quickly a molecule reorients in a solvent, would be significantly affected by the solvent's viscosity and the specific interactions formed. nih.gov The bulky chlorine atoms and the rigid phenyl ring would lead to slower rotational motion compared to smaller, more flexible molecules.

Protein-Ligand Complex Stability and Conformational Changes

The interaction of this compound with proteins is fundamental to its potential biological activity. The stability of a protein-ligand complex and any resulting conformational changes in the protein can be explored using computational methods like molecular docking and molecular dynamics simulations. The binding process occurs only if it results in a negative change in Gibbs free energy (ΔG). mdpi.com

Binding Interactions: The stability of the protein-3,5-Dichloro-4-hydroxyphenyl thiocyanate complex is determined by the sum of various non-covalent interactions:

Hydrogen Bonds: The 4-hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming strong, specific interactions with amino acid residues like aspartate, glutamate, serine, and threonine. The thiocyanate group's nitrogen and sulfur atoms can also accept hydrogen bonds.

Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine in the protein's binding pocket.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Isothermal titration calorimetry (ITC) and molecular dynamics simulations on the interaction of thiocyanate ions with proteins have shown that these ions can interact with both polar and nonpolar protein groups, contributing to complex stability or, in some cases, protein destabilization. nih.gov

Conformational Changes: Ligand binding can induce significant conformational changes in the target protein, a phenomenon known as "induced fit." mdpi.com These changes can alter the protein's activity. For example, the binding of a ligand might cause a loop region near the active site to close over the ligand, sequestering it from the solvent and optimizing interactions. plos.org Conversely, binding could also stabilize a specific pre-existing conformation of the protein ("conformational selection"). mdpi.com

MD simulations can be used to predict how the protein structure adapts upon binding this compound. These simulations can reveal changes in the protein's secondary structure, the movement of specific domains, or alterations in the side-chain orientations within the binding pocket. Such computational studies are crucial for understanding the mechanistic basis of the compound's biological effects. plos.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. scirp.orgnih.gov These in silico methods are essential in drug discovery and environmental science for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. scirp.org

Development of Predictive Models for Analogous Thiocyanate Compounds

Numerous studies have focused on developing QSAR models for compounds containing the thiocyanate or isothiocyanate moiety to predict their biological activities, such as antibacterial, antifungal, or anticancer effects. wur.nlmdpi.comresearchgate.net The development of a predictive QSAR model is a multi-step process. nih.gov

Data Set Collection: A dataset of analogous thiocyanate compounds with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. scirp.org

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.

Model Building: Statistical methods are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). researchgate.netqsardb.org

Validation: The model's robustness and predictive power are rigorously assessed through internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the test set. nih.gov

For instance, a QSAR study on isothiocyanate antimicrobials developed models with good fit (R²adj 0.86–0.93) and high internal predictive power (Q²adj 0.80–0.89). wur.nl Similarly, research on heterocyclic thiocyanate compounds has yielded models to predict inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.netbohrium.com These models successfully predict the activity of new thiocyanate compounds, guiding the synthesis of more potent analogues. wur.nlresearchgate.net

| Parameter | Description | Value |

|---|---|---|

| N | Number of compounds in the dataset | 50 |

| R² | Coefficient of determination (goodness of fit) | 0.88 |

| Q² | Cross-validated R² (internal predictive ability) | 0.81 |

| R²_pred | Predictive R² for the external test set | 0.85 |

| F | F-statistic (statistical significance of the model) | 52.6 |

Identification of Key Molecular Descriptors for Biological Activity

A critical outcome of QSAR studies is the identification of the molecular descriptors that are most influential in determining biological activity. nih.gov This provides valuable insights into the mechanism of action. For thiocyanate and isothiocyanate compounds, several key descriptors have been identified across various studies.

Electronic Descriptors: These describe the electronic properties of the molecule.

Partial Charge: The partial charge on the sulfur and nitrogen atoms of the thiocyanate group can be crucial for electrostatic interactions with a biological target. wur.nl

Electronegativity and Electron Density: These have been shown to play a pivotal role in the anti-tuberculosis activity of related compounds, with electron-withdrawing groups often increasing biological activity. nih.gov

Steric/Topological Descriptors: These relate to the size and shape of the molecule.

Molecular Volume/van der Waals Volume: The size of the molecule can determine its ability to fit into a specific binding pocket. nih.gov

Shape Indices: Descriptors of molecular shape have been identified as key properties underlying the antibacterial activity of isothiocyanates. wur.nl

Hydrophobicity Descriptors:

LogP (Octanol-Water Partition Coefficient): This descriptor is fundamental for predicting how a compound will distribute between aqueous and lipid environments, affecting its absorption, distribution, and ability to reach a target site.

Reactivity Descriptors:

Properties related to the reactivity of the thiocyanate group itself are important, as this group can be involved in covalent or strong polar interactions with protein targets. wur.nl

The identification of these descriptors allows researchers to rationally design new analogues of this compound with potentially enhanced activity by modifying the structure to optimize these key properties. nih.gov

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial Charge on SCN group | Governs electrostatic and hydrogen bonding interactions with the target protein. wur.nl |

| Electronic | Electronegativity | Influences reactivity and interaction strength; electron-withdrawing substituents can enhance activity. nih.gov |

| Steric | Van der Waals Volume | Determines the steric fit within the receptor's binding site. nih.gov |

| Hydrophobicity | LogP | Affects membrane permeability and transport to the site of action. |

| Topological | Shape Indices | Relates molecular shape to the topology of the binding pocket. wur.nl |

Mechanistic Investigations of Biological Activities of 3,5 Dichloro 4 Hydroxyphenyl Thiocyanate at the Molecular Level

Enzyme Inhibition Mechanisms

The biological effects of many therapeutic agents are rooted in their ability to inhibit specific enzymes. For 3,5-Dichloro-4-hydroxyphenyl thiocyanate (B1210189), research into its enzyme inhibition profile is an emerging area.

Detailed kinetic studies specifically for 3,5-Dichloro-4-hydroxyphenyl thiocyanate are not extensively documented in publicly available literature. The mode of enzyme inhibition, whether competitive, uncompetitive, or non-competitive, is crucial for understanding the inhibitor's interaction with the enzyme and its substrate. For instance, studies on other inhibitors of enzymes like urease have identified various inhibition kinetics, including competitive and non-competitive modes, which often depend on the inhibitor's structure and its binding site on the enzyme. researchgate.net Further research is required to elucidate the specific kinetic parameters and the type of inhibition exerted by this compound on its target enzymes.

While a comprehensive screening of this compound against a wide array of enzymes is not fully available, studies on related compounds suggest several potential targets.

17β-HSD10 (17β-hydroxysteroid dehydrogenase type 10): This enzyme is a target for pathologies like Alzheimer's disease. nih.govnih.gov While numerous inhibitors have been developed for 17β-HSD10, there is no direct evidence in the reviewed literature of inhibition by this compound. nih.gov

Carbonic Anhydrase: This enzyme family is a target for various therapeutic areas. There is no specific data found linking this compound to carbonic anhydrase inhibition.

Urease: Urease is a key enzyme in the pathogenesis of infections by bacteria like Helicobacter pylori. nih.govnih.gov Many organic compounds have been investigated as urease inhibitors. nih.govnih.gov While sodium thiocyanate has been studied, specific inhibitory data for this compound on urease is not detailed in the available research. nih.gov However, the presence of dichloro-substituents on aromatic rings is a feature in some potent urease inhibitors. nih.gov

Lipoxygenase (LOX): Lipoxygenases are involved in inflammatory processes. Research on structurally similar molecules has shown that 3,5-dichloro derivatives can exhibit potent inhibitory activity against 5-lipoxygenase (5-LOX). nih.gov This suggests that this compound could be a potential inhibitor of this enzyme class.

Cyclooxygenase-2 (COX-2): COX-2 is a well-known target for anti-inflammatory drugs. nih.govnih.gov A review of the literature did not yield specific studies on the inhibition of COX-2 by this compound.

FabH (β-ketoacyl-acyl carrier protein synthase III): FabH is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents. Studies on a related compound, 4,5-dichloro-1,2-dithiol-3-one, have shown that it acts as a covalent modifier of the catalytic cysteine residue in FabH. nih.gov This mechanism, involving the reactivity of chlorinated organosulfur compounds, suggests a potential, yet unconfirmed, mode of action for this compound against FabH.

Table 1: Potential Enzyme Targets for this compound and Related Compounds

| Enzyme Target | Evidence for Inhibition by this compound | Evidence for Inhibition by Related Compounds |

|---|---|---|

| 17β-HSD10 | No direct evidence found | Various benzothiazolylurea-based inhibitors exist nih.gov |

| Carbonic Anhydrase | No direct evidence found | Not applicable |

| Urease | No direct evidence found | Dichloro-substituted aromatic compounds show inhibitory activity nih.gov |

| Lipoxygenase | Potential inhibitor | 3,5-dichloro derivatives of other compounds show potent 5-LOX inhibition nih.gov |

| COX-2 | No direct evidence found | Not applicable |

The precise three-dimensional interactions between this compound and its potential enzyme targets have not been characterized by methods such as X-ray crystallography or NMR spectroscopy. However, molecular docking and modeling studies, which are powerful tools in structure-based drug design, could provide insights into its binding modes. science.gov For example, the covalent modification of FabH by a similar chlorinated compound was elucidated through mass spectrometry and molecular modeling, which suggested a Michael-type addition elimination reaction with the active site thiol. nih.govresearchgate.net Such studies would be invaluable in understanding how the dichlorinated phenyl ring and the thiocyanate group of this compound contribute to binding affinity and specificity for its enzymatic targets.

Molecular Mechanisms of Antimicrobial Action

The thiocyanate functional group is present in a number of compounds with demonstrated antimicrobial properties. The molecular mechanisms underlying these effects are a key area of investigation.

The impact of this compound on the cellular physiology of bacteria and fungi is not well-defined. However, research on other novel thiocyanate-containing compounds provides potential mechanistic clues.

Effects on Fungal Cells: A study on another azole derivative containing a thiocyanate group, 3-methyl-5-aminoisoxazole-4-thiocyanate, revealed that it exerts its antifungal activity against Epidermophyton floccosum by targeting the endomembrane system. nih.gov This leads to abnormal extrusion of cell wall mannans, resulting in a weakened cell wall and eventual rupture. nih.gov This suggests that this compound might also interfere with the integrity of the fungal cell wall or membrane.

Effects on Bacterial Cells: There is no specific evidence to suggest that this compound directly inhibits bacterial cell wall synthesis in the same manner as well-known antibiotics that target peptidoglycan formation. mdpi.comnih.gov Similarly, its effect on microbial protein synthesis has not been reported. nih.gov The antimicrobial activity of related compounds appears to be selective, with some strains like P. aeruginosa showing no sensitivity, which might indicate a specific target or pathway rather than a general disruption of cell wall or protein synthesis. nih.gov

Table 2: Investigated and Potential Antimicrobial Mechanisms

| Mechanism | Organism Type | Evidence for this compound | Evidence from Related Thiocyanate Compounds |

|---|---|---|---|

| Inhibition of Growth Pathways | Bacteria & Fungi | Potent activity suggested by dichloro-substituted analogs nih.gov | Allylic thiocyanates show activity against MRSA nih.gov |

| Disruption of Cell Wall/Membrane | Fungi | No direct evidence | A thiocyanate-containing azole derivative disrupts the endomembrane system and cell wall nih.gov |

Receptor Binding and Modulation

Following a comprehensive review of available scientific literature, no specific studies detailing the direct receptor binding, ligand-receptor interactions, or the allosteric or orthosteric modulation properties of this compound have been identified. Research into the precise molecular targets and interaction mechanisms of this specific compound appears to be limited or not publicly documented.

Ligand-Receptor Interaction Studies

There is no available research data from ligand-receptor interaction studies for this compound. Consequently, information regarding its binding affinity (such as Kd, Ki, or IC50 values) to specific biological receptors, channels, or enzymes is currently unknown. Molecular modeling, crystallography, or radioligand binding assays specifically investigating this compound have not been reported in the reviewed literature.

Allosteric Modulation and Orthosteric Binding Site Analysis

Information distinguishing whether this compound acts at an allosteric site (a site distinct from the primary, or orthosteric, binding site of the endogenous ligand) or directly competes with the endogenous ligand at the orthosteric site is not available. The potential for this compound to act as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent allosteric modulator (SAM) has not been investigated. Therefore, a detailed analysis of its effects on receptor conformation and downstream signaling pathways through allosteric or orthosteric mechanisms cannot be provided at this time.

Environmental Fate and Biotransformation of 3,5 Dichloro 4 Hydroxyphenyl Thiocyanate

Biodegradation Pathways and Metabolite Identification

The biodegradation of 3,5-dichloro-4-hydroxyphenyl thiocyanate (B1210189) is expected to proceed through the breakdown of both the thiocyanate group and the chlorinated phenolic structure. Microbial communities in soil and water can utilize components of such molecules as sources of carbon, nitrogen, and sulfur.

The degradation of the thiocyanate (SCN⁻) moiety is well-documented under both aerobic and anaerobic conditions. Aerobic degradation typically results in the formation of sulfate, ammonium (B1175870), and carbon dioxide. researchgate.net Under anaerobic conditions, the degradation pathways are more complex and can be influenced by the specific microbial consortia present. researchgate.net

For the dichlorinated phenol (B47542) portion of the molecule, anaerobic biotransformation of a similar compound, 3,5-dichloro-p-anisyl alcohol, has been shown to proceed via demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol. psu.edunih.gov This intermediate can then be further transformed through two main routes: a biotic pathway leading to 3,5-dichloro-4-hydroxybenzoate and subsequently 2,6-dichlorophenol, and an abiotic pathway resulting in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. psu.edunih.gov It is plausible that the 3,5-dichloro-4-hydroxyphenyl moiety of the target compound could undergo similar transformations.

Table 1: Potential Biodegradation Metabolites of 3,5-Dichloro-4-hydroxyphenyl Thiocyanate in Environmental Matrices

| Original Compound | Moiety | Potential Metabolites | Degradation Condition |

| This compound | Thiocyanate | Ammonium (NH₄⁺), Sulfate (SO₄²⁻), Carbonate (HCO₃⁻) | Aerobic/Anaerobic |

| This compound | 3,5-Dichloro-4-hydroxyphenyl | 3,5-dichloro-4-hydroxybenzyl alcohol, 3,5-dichloro-4-hydroxybenzoate, 2,6-dichlorophenol | Anaerobic |

A diverse range of microorganisms is capable of degrading thiocyanate. These microbes utilize thiocyanate as a source of nitrogen and/or sulfur. researchgate.net Genera such as Thiobacillus, Pseudomonas, Klebsiella, and Acinetobacter have been identified in the biodegradation of thiocyanate. nih.govnih.gov The degradation can proceed through two primary enzymatic pathways: the thiocyanate hydrolase pathway, which produces carbonyl sulfide (B99878) (COS) and ammonia (B1221849), or the thiocyanate dehydrogenase pathway, which leads to the formation of cyanate (B1221674) and sulfur. acs.orgnih.gov The cyanate is then further hydrolyzed to ammonia and carbon dioxide. researchgate.netresearchgate.net

For instance, a highly enriched culture of Thiohalobacter sp. strain FOKN1 has been shown to degrade thiocyanate, producing ammonium and sulfate. nih.gov Similarly, microbial consortia from industrial wastewater containing Pseudomonas and Bacillus species have been used to degrade thiocyanate. nih.gov The efficiency of these microbial communities can be influenced by environmental factors such as pH, temperature, and the presence of other organic compounds. nih.govnih.gov

Table 2: Microbial Genera Involved in Thiocyanate Degradation

| Microbial Genus | Degradation Pathway Noted | Environmental Source |

| Thiobacillus | Carbonyl Sulfide (COS) Pathway | Gold mine tailings wastewater, Coking wastewater |

| Pseudomonas | Cyanate (CNO) Pathway | Soil contaminated with gold mining wastewater |

| Thiohalobacter | Thiocyanate Dehydrogenase Pathway | Activated sludge |

| Klebsiella | Not specified | Industrial wastewater |

| Acinetobacter | Not specified | Industrial wastewater |

Phototransformation and Hydrolysis in Aquatic Systems

In aquatic environments, this compound may be subject to phototransformation and hydrolysis. The aromatic portion of the molecule, being a chlorinated phenol, is susceptible to photochemical degradation. Exposure to sunlight can increase the rate of oxidation of chlorinated phenols in the presence of substances like hydrogen peroxide. researchgate.net The phototransformation of dichlorophenols can lead to the formation of various byproducts, including other chlorinated phenols and ring cleavage products. escholarship.org

Organic thiocyanates can undergo hydrolysis to form thiocarbamates. wikipedia.org The rate and extent of hydrolysis of aryl thiocyanates can be influenced by factors such as pH and temperature. For example, the hydrolysis of aromatic isothiocyanates, isomers of thiocyanates, is promoted by acidic conditions. psu.edursc.org This suggests that the stability of the thiocyanate group in this compound in aquatic systems will be dependent on the water chemistry.

Environmental Partitioning and Distribution Studies (e.g., soil, water, air)

The environmental distribution of this compound between soil, water, and air will be dictated by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for organic matter. The dichlorophenol structure suggests that it will have a tendency to partition to organic matter in soil and sediment. nih.gov

Studies on 2,4-dichlorophenol, a similar compound, show that its sorption to soil is influenced by the soil's organic carbon content and pH. nih.govkisti.re.kr Adsorption of dichlorophenols to soil tends to decrease with increasing pH, as the ionized form is more water-soluble and less likely to bind to soil organic matter. nih.govnih.gov The mobility of such compounds in soil is largely determined by their partitioning between the aqueous phase, dissolved organic matter, and particulate organic matter. nih.gov

The potential for volatilization from water to air is another important aspect of environmental partitioning. For 2,4-dichlorophenol, this is influenced by its vapor pressure and solubility. epa.gov Given the structural similarities, this compound is expected to exhibit comparable partitioning behavior, with a likelihood of sorbing to soils and sediments, particularly those with high organic content.

Table 3: Predicted Environmental Partitioning Behavior of this compound

| Environmental Compartment | Predicted Behavior | Influencing Factors |

| Soil/Sediment | Sorption to organic matter | Soil organic carbon content, pH |

| Water | Potential for hydrolysis and phototransformation | pH, sunlight exposure, presence of reactive species |

| Air | Low to moderate volatility | Vapor pressure, water solubility |

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel Analogs with Tailored Reactivity

The synthesis of 3,5-dichloro-4-hydroxyphenyl thiocyanate (B1210189) and its analogs can be approached through established methods for the preparation of aryl thiocyanates. A common route involves the reaction of an appropriate aryl halide with a thiocyanate salt, such as potassium or sodium thiocyanate, often facilitated by a catalyst. For instance, the synthesis could start from 3,5-dichloro-4-hydroxyaniline, which can be converted to the corresponding diazonium salt and subsequently reacted with a thiocyanate source.

Future research in this area will likely focus on the design and synthesis of a library of analogs to explore structure-activity relationships. Modifications to the core structure could include:

Alteration of the Halogen Substitution Pattern: Replacing the chlorine atoms with other halogens (e.g., bromine or fluorine) or varying their positions on the phenyl ring could modulate the electronic properties and, consequently, the reactivity of the thiocyanate group.

Modification of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or ester could influence the compound's solubility, membrane permeability, and metabolic stability.

Introduction of Additional Functional Groups: The incorporation of other functionalities, such as nitro or amino groups, onto the aromatic ring could further tune the electrophilicity of the thiocyanate and introduce new interaction sites for biological targets.

The reactivity of these novel analogs would then be systematically evaluated. The thiocyanate group is known to be susceptible to nucleophilic attack, particularly by thiols, which is a key feature in its potential biological activity. The rate and selectivity of these reactions can be finely tuned by the electronic nature of the substituents on the aromatic ring.

Table 1: Proposed Analogs of 3,5-Dichloro-4-hydroxyphenyl thiocyanate and Their Potential Properties

| Analog Structure | Proposed Modification | Potential Impact on Reactivity and Properties |

| 3,5-Dibromo-4-hydroxyphenyl thiocyanate | Replacement of chlorine with bromine | Increased electrophilicity of the thiocyanate group, potentially leading to faster reaction with nucleophiles. |

| 3,5-Difluoro-4-hydroxyphenyl thiocyanate | Replacement of chlorine with fluorine | Altered electronic distribution and potential for different intermolecular interactions. |

| 3,5-Dichloro-4-methoxyphenyl thiocyanate | Etherification of the hydroxyl group | Increased lipophilicity, potentially enhancing membrane permeability. |

| 3,5-Dichloro-4-acetoxyphenyl thiocyanate | Esterification of the hydroxyl group | Potential for prodrug strategies, releasing the active hydroxyl compound upon hydrolysis. |

| 3,5-Dichloro-2-nitro-4-hydroxyphenyl thiocyanate | Introduction of a nitro group | Significant increase in electrophilicity, enhancing reactivity towards nucleophiles. |

Development as Chemical Probes for Biological Systems

The reactivity of aryl thiocyanates with cysteine residues makes them promising candidates for the development of chemical probes to study biological systems. The site-specific conversion of cysteine thiols into thiocyanates can create a unique infrared (IR) probe to measure local electric fields within proteins. The nitrile stretching frequency of the thiocyanate group is sensitive to its environment, providing a spectroscopic handle to report on changes in protein conformation or binding events.

Future research could focus on developing this compound and its analogs as probes for specific classes of enzymes, such as cysteine proteases. The dichlorinated and hydroxylated phenyl ring could provide selectivity for the active sites of certain enzymes. By attaching a reporter group, such as a fluorophore or a biotin tag, to the phenyl ring, these probes could be used for:

Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of specific enzymes in complex biological samples.

Fluorescence Imaging: To visualize the localization and activity of target enzymes within living cells.

Pull-down Assays: To isolate and identify the protein targets of the thiocyanate compound.

The design of such probes would involve synthesizing derivatives where a linker is attached to the phenyl ring, allowing for the conjugation of the desired reporter molecule. The reactivity of the thiocyanate group would be the basis for the covalent labeling of the target protein.

Exploration of Collaborative Mechanisms with Other Chemical Entities

The biological effects of this compound may be enhanced through collaborative or synergistic interactions with other chemical entities. For instance, the thiocyanate group can participate in redox processes, and its effects could be modulated by the presence of other oxidizing or reducing agents in the biological system.

Future research could investigate the potential for synergistic effects with known antimicrobial or anticancer agents. For example, some studies have shown that the antimicrobial activity of certain compounds can be enhanced in the presence of a peroxidase enzyme system that utilizes thiocyanate. The combination of this compound with agents that induce oxidative stress could lead to enhanced therapeutic efficacy.

Furthermore, the development of prodrug strategies represents another avenue for exploring collaborative mechanisms. A prodrug of this compound could be designed to be activated by a specific enzyme or a unique physiological condition within the target tissue. This would allow for the targeted release of the active compound, potentially in concert with another therapeutic agent that is administered simultaneously. The exploration of such combination therapies could lead to more effective and selective treatment strategies.

Q & A

Q. What role does computational chemistry play in predicting the environmental fate of this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian, ORCA) model degradation pathways, such as hydrolysis or photolysis. Parameters like Gibbs free energy and transition-state geometries predict reaction rates. QSAR models correlate logP and molecular descriptors with bioaccumulation potential, guiding ecotoxicological risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.